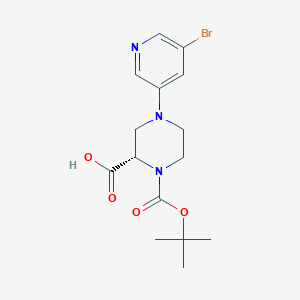

(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Description

(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a 5-bromopyridin-3-yl substituent. This compound is structurally characterized by:

- Stereochemistry: The (S)-configuration at the piperazine-2-carboxylic acid position, which may influence its biological activity and synthetic utility .

- Functional Groups: The Boc group enhances solubility and stability during synthetic processes, while the bromopyridine moiety provides a site for further functionalization (e.g., cross-coupling reactions) .

- Applications: Such compounds are intermediates in pharmaceutical research, particularly in the development of kinase inhibitors or retinol-binding protein (RBP4) antagonists .

Properties

Molecular Formula |

C15H20BrN3O4 |

|---|---|

Molecular Weight |

386.24 g/mol |

IUPAC Name |

(2S)-4-(5-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-5-4-18(9-12(19)13(20)21)11-6-10(16)7-17-8-11/h6-8,12H,4-5,9H2,1-3H3,(H,20,21)/t12-/m0/s1 |

InChI Key |

SJIBUEZYNMUGEH-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=CN=C2)Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with the bromopyridinyl group.

Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperazine ring. This is often achieved using Boc anhydride in the presence of a base such as triethylamine.

Coupling: The bromopyridinyl group is coupled to the piperazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative of the bromopyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in a dichloromethane solvent.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

Deprotection: The major product is the free amine derivative of the piperazine ring.

Scientific Research Applications

(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The bromopyridinyl group can participate in π-π interactions with aromatic residues in the enzyme, while the piperazine ring can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other Boc-protected piperazine-carboxylic acids, differing primarily in substituent type, position, and stereochemistry. Below is a comparative analysis:

Pharmacological and Industrial Relevance

- Therapeutic Potential: Bromopyridine derivatives are explored as RBP4 antagonists () and kinase inhibitors, while trifluoromethyl analogs () target anti-inflammatory pathways .

- Commercial Availability : Suppliers like Parchem () and CymitQuimica () highlight demand for such intermediates in medicinal chemistry .

Biological Activity

(S)-4-(5-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid, with the CAS number 1786517-17-6, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of 386.25 g/mol. The structure includes a piperazine ring substituted with a bromopyridine moiety and a tert-butoxycarbonyl (Boc) group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, similar compounds have shown potent inhibitory effects on cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.126 µM to 17.02 µM against different cell lines, indicating strong selectivity towards cancer cells compared to normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| (S)-4-(5-Bromopyridin-3-yl)... | MDA-MB-231 | 0.126 | High |

| Similar Piperazine Derivative | MCF-7 | 17.02 | Moderate |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Low |

The mechanisms by which this compound exerts its effects may include:

- Inhibition of Key Enzymes : Compounds structurally similar to this piperazine derivative have been identified as inhibitors of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis .

- Cell Cycle Arrest : Studies indicate that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase, leading to reduced cell viability in cancerous tissues .

- Targeting Specific Pathways : The compound may interact with various signaling pathways involved in cancer progression, including those mediated by epidermal growth factor receptor (EGFR) and other kinases .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study reported that treatment with a related piperazine compound significantly inhibited lung metastasis in a mouse model inoculated with MDA-MB-231 cells . The treatment reduced metastatic nodules by over 50% compared to controls.

- Toxicity Assessment : In toxicity studies conducted on Kunming mice, no acute toxicity was observed up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.